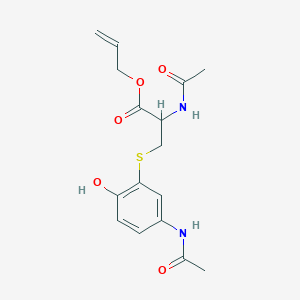
6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Emivirine, also known by its chemical name 6-Benzyl-1-(ethoxymethyl)-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione, is a non-nucleoside reverse transcriptase inhibitor. It was initially developed as an experimental agent for the treatment of HIV infections. Despite showing promising antiviral activity in vitro, it failed to demonstrate sufficient efficacy in human trials . it remains notable as an early proof of concept, leading to the discovery of related antiviral drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Emivirine involves several steps, starting with the preparation of the pyrimidine ring. Another method involves the reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate .
Industrial Production Methods
Industrial production methods for Emivirine are not well-documented due to its status as a failed experimental drug. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
Emivirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Emivirine has been primarily studied for its antiviral properties, particularly against HIV-1. It has been used in various clinical trials to evaluate its efficacy in combination with other antiretroviral drugs . Despite its failure in clinical trials, Emivirine has contributed to the understanding of non-nucleoside reverse transcriptase inhibitors and their role in HIV treatment .
作用机制
Emivirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It binds directly to the reverse transcriptase enzyme, blocking its DNA-dependent and RNA-dependent polymerase activities . This inhibition prevents the replication of the viral genome, thereby reducing the viral load in infected individuals .
相似化合物的比较
Similar Compounds
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Efavirenz: A widely used non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with improved efficacy and resistance profiles.
Uniqueness
Emivirine is unique in its chemical structure, particularly the presence of the ethoxymethyl and benzyl groups on the pyrimidine ring. While it failed in clinical trials, its development provided valuable insights into the design and optimization of non-nucleoside reverse transcriptase inhibitors .
属性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
6-benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H24N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12,14-15H,4,10-11H2,1-3H3,(H,18,20,21) |
InChI 键 |
WCJYKPHCCDKXEB-UHFFFAOYSA-N |
规范 SMILES |
CCOCN1C(C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)



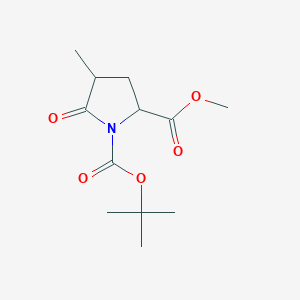
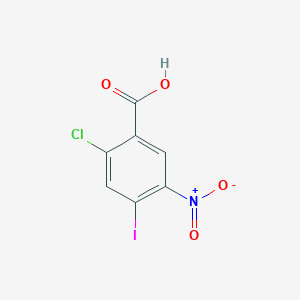
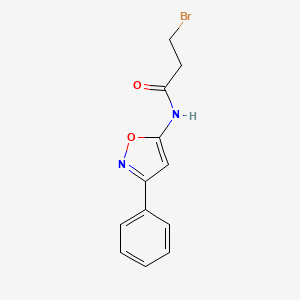
![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)
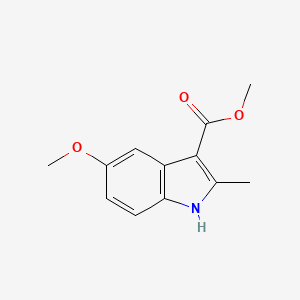
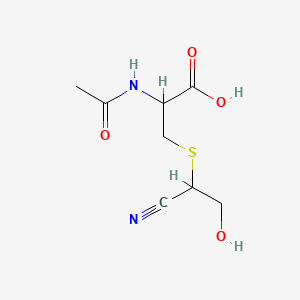

![(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid](/img/structure/B12103665.png)
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)
